molecular formula C23H22FN7O2 B2904999 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 920377-04-4

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No. B2904999
CAS RN: 920377-04-4
M. Wt: 447.474
InChI Key: CNWAACFJIFSTDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazolopyrimidine ring system is a fused ring structure that incorporates a triazole ring and a pyrimidine ring . The piperazine ring is a six-membered ring with two nitrogen atoms . The phenyl rings are six-membered carbon rings with alternating single and double bonds .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

Triazolopyrimidine derivatives have been reported to exhibit potent inhibition of the c-Met protein kinase, which is implicated in various types of cancer . The structural similarity of the compound to known c-Met inhibitors suggests potential utility in the development of new anticancer drugs.

Neuropharmacology: GABA A Modulation

Compounds with a triazolopyrimidine core have shown activity as GABA A allosteric modulators . This application is significant in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.

Material Science: Polymer Synthesis

The triazolopyrimidine scaffold has been incorporated into polymers for use in solar cells . This application leverages the electronic properties of the heterocyclic system, which can enhance the efficiency of photovoltaic devices.

Enzyme Inhibition: BACE-1 Inhibition

The compound’s framework has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 inhibitors are sought after for their potential to treat Alzheimer’s disease by reducing the production of amyloid-beta peptides.

Fluorescent Probes

Due to their unique electronic structure, triazolopyrimidine derivatives can serve as fluorescent probes . These probes are valuable tools in biochemistry and cell biology for imaging and tracking biological processes.

Drug Design: LSD1 Inhibition

The triazolopyrimidine motif has been utilized as a template for designing novel inhibitors of LSD1, a therapeutic target in oncology . LSD1 inhibitors can modulate gene expression and have implications in treating cancer.

Antimicrobial Activity

Heterobicyclic nitrogen systems containing triazolopyrimidine derivatives have been found to display antimicrobial activities . This suggests potential applications in developing new antibiotics or antiseptics.

Proteasome Inhibition: USP28 Inhibition

Triazolopyrimidine derivatives have been discovered as highly potent, selective, and cellularly active inhibitors of USP28 . USP28 is involved in regulating protein degradation, and its inhibition can have therapeutic benefits in cancer treatment.

Future Directions

Future research could focus on elucidating the specific biological activities of this compound, as well as its mechanism of action. Additionally, research could be conducted to optimize the synthesis of this compound and to explore its potential applications in medicine . The development of quantitative structure–activity relationship (QSAR) models could also be useful in predicting the properties and activities of this compound .

properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-2-33-19-9-7-18(8-10-19)31-22-20(27-28-31)21(25-15-26-22)29-11-13-30(14-12-29)23(32)16-3-5-17(24)6-4-16/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWAACFJIFSTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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